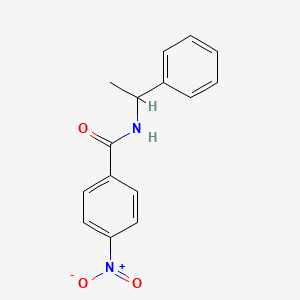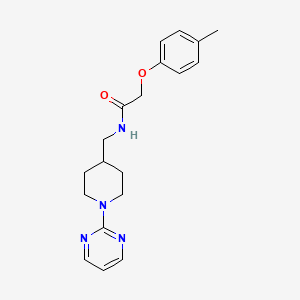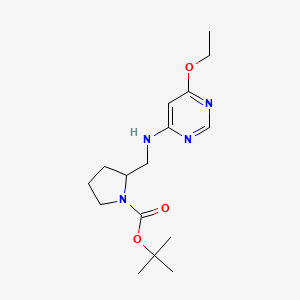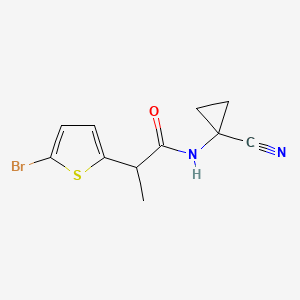
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide, also known as GSK-J4, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the histone demethylase enzyme, JMJD3, which plays a key role in the regulation of gene expression.
Wirkmechanismus
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide is a potent inhibitor of JMJD3, which is a histone demethylase enzyme that plays a key role in the regulation of gene expression. JMJD3 is known to demethylate lysine 27 on histone H3 (H3K27), which is associated with gene activation. By inhibiting JMJD3, 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide prevents the demethylation of H3K27, leading to the suppression of gene expression.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide has also been studied for its biochemical and physiological effects. In vitro studies have shown that 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the migration and invasion of cancer cells. In vivo studies have shown that 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide can suppress tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide is its high potency and specificity for JMJD3, which makes it an attractive tool for studying the role of this enzyme in various biological processes. However, one of the limitations of 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide. One area of interest is the development of more potent and selective inhibitors of JMJD3, which could have even greater therapeutic potential. Another area of interest is the identification of specific genes and pathways that are regulated by JMJD3, which could provide new targets for cancer therapy. Finally, the use of 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide in combination with other drugs or therapies could also be explored, as this could enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide involves several steps, starting with the reaction of 2,4-dichloropyridine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with sulfamic acid to yield the final product, 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. JMJD3, the target enzyme of 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide, is known to play a key role in the regulation of gene expression, and its overexpression has been linked to the development and progression of various types of cancer. By inhibiting JMJD3, 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide has been shown to suppress the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c14-9-3-4-16-13(15)12(9)22(18,19)17-8-1-2-10-11(7-8)21-6-5-20-10/h1-4,7,17H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFHCKQOBRZNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CN=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-chlorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2698720.png)


![N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2698725.png)

![N-(3-chlorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2698730.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2698732.png)


